molecular formula C16H34N2O B13799403 N-(2-Aminoethyl)myristamide CAS No. 61762-39-8

N-(2-Aminoethyl)myristamide

Cat. No.: B13799403
CAS No.: 61762-39-8
M. Wt: 270.45 g/mol
InChI Key: VDLFVBHCDXZRGN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)myristamide (CAS 73791-58-9) is a synthetic amide derivative structurally characterized by a myristic acid (tetradecanoic acid) backbone conjugated to a 2-aminoethyl group via an amide bond. Its molecular formula is C₁₈H₃₉N₃O, with a molecular weight of 313.52 g/mol . Key physicochemical properties include a boiling point of 451.3°C, a density of 0.929 g/cm³, and a flash point of 226.7°C . The compound is classified as an intermediate in organic synthesis, with applications in pharmaceuticals and materials science due to its dual functional groups (amide and primary amine), which enable crosslinking and surface modification .

Properties

CAS No.

61762-39-8

Molecular Formula

C16H34N2O

Molecular Weight

270.45 g/mol

IUPAC Name

N-(2-aminoethyl)tetradecanamide

InChI

InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-15-14-17/h2-15,17H2,1H3,(H,18,19)

InChI Key

VDLFVBHCDXZRGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)myristamide typically involves the reaction of myristic acid with 2-aminoethanol. The process can be carried out under various conditions, but a common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)myristamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Aminoethyl)myristamide has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)myristamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The aminoethyl group can form hydrogen bonds with membrane components, while the myristamide tail interacts with the hydrophobic core of the membrane .

Comparison with Similar Compounds

N-(2-Hydroxyethyl) Myristamide

  • Molecular Formula: C₁₆H₃₃NO₂
  • Molecular Weight : 271.44 g/mol
  • Key Differences: Replaces the amino group with a hydroxyl group, altering polarity and reactivity.
  • Applications : Primarily used in cosmetics and surfactants due to its emulsifying properties .
  • Comparison: The hydroxyethyl derivative exhibits lower molecular weight and reduced chemical reactivity compared to N-(2-aminoethyl)myristamide, limiting its utility in covalent bonding applications.
Compound Functional Group Molecular Weight (g/mol) Boiling Point (°C) Key Applications References
This compound Aminoethyl, amide 313.52 451.3 Pharmaceuticals, coatings
N-(2-Hydroxyethyl) Myristamide Hydroxyethyl, amide 271.44 Not reported Cosmetics, surfactants

Cyclam Derivatives with Aminoethyl Modifications

  • Structure: Cyclam (1,4,8,11-tetraazacyclotetradecane) substituted with N-(2-aminoethyl)propane-1,3-diamine .
  • Key Differences: Macrocyclic structure with aminoethyl side chains enhances metal chelation and antiviral activity.
  • Applications: Anti-HIV-1 agents, with structural modifications (e.g., pyridine or aminophenyl groups) improving target specificity .
  • Comparison: Unlike this compound, cyclam derivatives exhibit pronounced biological activity due to their macrocyclic topology and metal-binding capacity.

Amide Derivatives with Enhanced Bioactivity

Polyene Antifungal Aminoethylamides

  • Structure: N-(2-Aminoethyl)amides of polyene antifungals (e.g., amphotericin B) .
  • Key Differences: Aminoethyl substitution improves solubility and antifungal efficacy compared to parent compounds.
  • Applications : Antifungal therapies with reduced toxicity profiles .
  • Comparison: Similar to this compound, these derivatives leverage the aminoethyl group for enhanced physicochemical properties, but their macrocyclic polyene backbone enables membrane-targeting mechanisms absent in myristamide derivatives.
Compound Parent Structure Bioactivity Improvement Mechanism of Action References
This compound Myristic acid Intermediate reactivity Crosslinking, adhesion
Polyene aminoethylamides Amphotericin B Higher antifungal activity Membrane disruption

Pharmaceutical Analogues: Ranitidine-Related Compounds

  • Example: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (ranitidine nitroacetamide) .
  • Key Differences : Incorporates a nitroacetamide group and furan ring, enabling histamine H₂-receptor antagonism.
  • Applications : Anti-ulcer medications.
  • Comparison: Both compounds share aminoethyl motifs, but ranitidine derivatives are optimized for receptor binding, whereas this compound lacks therapeutic targeting.

Key Research Findings

  • Adhesion Performance: this compound derivatives in epoxy-modified silicone coatings exhibit shear strengths of 0.37 MPa and 100% anti-peeling rates, outperforming non-aminoethyl analogues in adhesion tests .
  • Thermal Stability : The compound’s high boiling point (451.3°C ) and flash point (226.7°C ) make it suitable for high-temperature industrial processes .
  • Biological Activity: While less bioactive than cyclam or polyene derivatives, its aminoethyl group enables conjugation with drug delivery systems .

Notes

  • Data Gaps: Limited information exists on the cytotoxicity or environmental impact of this compound, necessitating further study.

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